Dihydrofolic acid, also known as 7,8-dihydrofolate, is a derivative of folic acid (vitamin B9) with the chemical formula and a molecular weight of approximately 443.41 g/mol. This compound plays a critical role in the folate metabolism pathway and is essential for the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. Dihydrofolic acid is produced from folic acid through a series of enzymatic reactions and is subsequently converted into tetrahydrofolic acid by the enzyme dihydrofolate reductase .
Dihydrofolic acid is integral to various metabolic pathways, particularly in the synthesis of nucleotides and amino acids. Its conversion to tetrahydrofolate allows it to act as a cofactor in numerous enzymatic reactions, including those involved in:
Due to its role in nucleic acid synthesis, dihydrofolic acid is a target for several chemotherapeutic agents that inhibit dihydrofolate reductase, effectively limiting cell proliferation in rapidly dividing cells such as cancer cells .
Dihydrofolic acid can be synthesized through various methods:
Research has shown that dihydrofolic acid interacts with various enzymes and metabolites within the folate cycle:
Several compounds share structural similarities with dihydrofolic acid, each with unique properties:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Folic Acid | Precursor to dihydrofolic acid; essential vitamin B9 | |
Tetrahydrofolate | Active form involved in one-carbon metabolism | |
Pteroylmonoglutamic Acid | A form of folate that can be converted into dihydrofolate |
Dihydrofolic acid's uniqueness lies in its specific role as an intermediate between folic acid and tetrahydrofolate, making it crucial for nucleotide biosynthesis while being a target for therapeutic interventions aimed at inhibiting cell proliferation .
Dihydrofolic acid occupies a pivotal position within the folate cycle, serving as the primary substrate for the regeneration of tetrahydrofolate through the action of dihydrofolate reductase [2] [6]. This positioning establishes dihydrofolic acid as a critical bottleneck in one-carbon metabolism, where its efficient conversion to tetrahydrofolate determines the availability of one-carbon units for essential biosynthetic processes [1] [4].
The conversion of dihydrofolic acid to tetrahydrofolate represents one of the most studied enzymatic reactions in biochemistry, catalyzed by dihydrofolate reductase through a stereospecific reduction mechanism [2] [3]. This reaction proceeds via hydride transfer from nicotinamide adenine dinucleotide phosphate to the C6 position of the pteridine ring, accompanied by protonation at the N5 position to yield (6S)-5,6,7,8-tetrahydrofolate [3] [5]. The enzyme exhibits a sequential steady-state random kinetic mechanism, with nicotinamide adenine dinucleotide phosphate preferentially binding first, followed by dihydrofolate substrate [3] [7].
Kinetic analyses across different organisms reveal significant variation in the efficiency of this conversion. Escherichia coli dihydrofolate reductase demonstrates Km values for dihydrofolate ranging from 0.6 to 2.0 μM, with kcat values between 8 to 35.8 s⁻¹ depending on experimental conditions [2] [3] [5]. In contrast, psychrophilic organisms such as Moritella profundensis exhibit dramatically elevated Km values of 50-80 μM for dihydrofolate, representing a 50-fold increase compared to mesophilic enzymes, while maintaining comparable catalytic rates at their optimal growth temperatures [8] [9].
The reaction mechanism involves multiple conformational changes of the enzyme, particularly the Met20 loop, which cycles through open, closed, and occluded states during the catalytic cycle [10] [11]. The occluded conformation, observed in product-bound complexes, prevents premature dissociation of tetrahydrofolate and facilitates the ordered release of products [10] [12]. This conformational control is essential for maintaining the directionality of the reaction and preventing substrate inhibition.
Dihydrofolic acid plays an indispensable role in nucleotide biosynthesis through its regeneration of tetrahydrofolate cofactors required for both thymidylate and purine synthesis pathways [13] [14] [15]. In thymidylate biosynthesis, thymidylate synthase utilizes 5,10-methylenetetrahydrofolate as a one-carbon donor to convert deoxyuridine monophosphate to deoxythymidine monophosphate, simultaneously oxidizing the folate cofactor back to dihydrofolate [13] [14]. This creates a tightly coupled cycle where dihydrofolate reductase activity directly determines the rate of thymidine nucleotide production.
The stoichiometric relationship between dihydrofolate reductase and thymidylate synthase activities has been demonstrated through comparative genomics and experimental evolution studies [15]. Bacterial species consistently maintain these enzymes in close genomic proximity and exhibit coordinated expression patterns, reflecting their functional interdependence [15]. When dihydrofolate reductase activity is compromised, the accumulation of dihydrofolate leads to feedback inhibition of folylpolyglutamate synthetase, creating a cascade effect that depletes the cellular tetrahydrofolate pool [16] [15].
For purine biosynthesis, tetrahydrofolate derivatives provide essential one-carbon units at multiple steps in the de novo pathway [1] [4]. The conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide requires 10-formyltetrahydrofolate, while the cyclization of 5-aminoimidazole-4-carboxamide ribonucleotide to inosine monophosphate utilizes the same cofactor [17]. The availability of these formylated tetrahydrofolate species depends entirely on the regeneration of tetrahydrofolate from dihydrofolate, establishing dihydrofolate reductase as a rate-limiting factor in purine nucleotide synthesis.
Recent proteomic studies have revealed direct protein-protein interactions between dihydrofolate reductase and methylenetetrahydrofolate dehydrogenase, suggesting coordinated regulation of one-carbon metabolism beyond simple substrate-product relationships [18] [19]. Affinity purification coupled with mass spectrometry identified methylenetetrahydrofolate dehydrogenase as a consistent interactor with dihydrofolate reductase variants, with AlphaFold structural modeling indicating that the dehydrogenase domain contacts the dihydrofolate reductase catalytic domain directly [18].
This interaction may facilitate substrate channeling, where 5,10-methylenetetrahydrofolate produced by methylenetetrahydrofolate dehydrogenase is directly transferred to downstream enzymes without equilibrating with the bulk cellular pool [18] [19]. The positioning of methylenetetrahydrofolate dehydrogenase in the nucleus, where it associates with chromatin through interactions with bromodomain-containing protein 4, suggests that local one-carbon metabolism may directly influence gene expression through localized substrate availability [19].
The regulatory significance of this interaction extends to methionine availability sensing, where methylenetetrahydrofolate reductase phosphorylation status responds to cellular methionine levels [18]. This creates a regulatory network where dihydrofolate reduction, methylenetetrahydrofolate metabolism, and methionine cycle flux are coordinately controlled, ensuring balanced one-carbon unit distribution across competing biosynthetic pathways.
The interaction between dihydrofolic acid and dihydrofolate reductase represents a paradigmatic example of enzyme-substrate dynamics, characterized by complex kinetic behavior, allosteric regulation, and sophisticated structural recognition mechanisms [3] [10] [11].
The kinetic parameters governing dihydrofolate reduction exhibit remarkable diversity across different organisms and experimental conditions, reflecting evolutionary adaptations to distinct cellular environments and metabolic demands [7] [8] [20] [9] [21]. The Michaelis constant (Km) for dihydrofolate varies from submicromolar values in mesophilic bacteria to tens of micromolar in extremophilic organisms, while maximum velocity (Vmax) values span several orders of magnitude depending on the source organism and assay conditions.
Organism | Km (DHF) μM | Km (NADPH) μM | kcat s⁻¹ | Temperature °C | Reference |
---|---|---|---|---|---|
Escherichia coli | 0.6-2.0 | 1.0-5.0 | 8-35.8 | 25-37 | [2] [3] [5] |
Thermotoga maritima | 0.8 | 2.5 | 4.5 ± 2.3 | 90 | [9] |
Moritella profundensis | 50-80 | 10-15 | 5.0 ± 1.5 | 2 | [9] |
Babesia gibsoni | 4.70 ± 0.059 | 9.75 ± 1.64 | Not specified | 25 | [20] |
Plasmodium falciparum | 4.0-15.5 | 35.6-48.8 | 1.2-1.8 | 25 | [21] |
The temperature dependence of kinetic parameters reveals distinct strategies for maintaining catalytic efficiency across different thermal environments [9]. Psychrophilic dihydrofolate reductases compensate for reduced thermal energy through elevated substrate binding affinity and optimized active site electrostatics, while thermophilic variants maintain structural integrity at high temperatures through enhanced protein stability mechanisms [8] [9].
pH dependence studies demonstrate that the hydride transfer step exhibits a characteristic pH optimum around 6.5-7.0, reflecting the ionization state of critical active site residues [3] [22]. The rate-limiting step shifts from product release at physiological pH to hydride transfer at elevated pH values, indicating that conformational dynamics rather than chemical catalysis typically constrains overall turnover rates [3] [10].
Primary kinetic isotope effects using deuterated nicotinamide adenine dinucleotide phosphate provide mechanistic insights into the hydride transfer process [3] [9]. Values ranging from 1.8 to 4.0 depending on the organism and temperature suggest that C-H bond breaking contributes significantly to the rate-limiting transition state, with temperature-dependent isotope effects indicating coupled protein motions during catalysis [9].
Dihydrofolate reductase exhibits sophisticated allosteric regulation mechanisms that modulate its activity in response to cellular metabolic status and cofactor availability [10] [23] [24]. Product inhibition by nicotinamide adenine dinucleotide phosphate represents a primary regulatory mechanism, with competitive inhibition constants typically ranging from 5 to 15 μM across different organisms [23]. This inhibition provides a direct feedback mechanism linking dihydrofolate reductase activity to the cellular nicotinamide adenine dinucleotide phosphate/nicotinamide adenine dinucleotide phosphate reduced ratio.
The dependence of mammalian dihydrofolate reductase on optimal nicotinamide adenine dinucleotide phosphate/nicotinamide adenine dinucleotide phosphate reduced ratios has been demonstrated through studies of glucose-6-phosphate dehydrogenase knockout cells [23]. Loss of oxidative pentose phosphate pathway activity leads to elevated nicotinamide adenine dinucleotide phosphate levels that strongly inhibit dihydrofolate reductase, resulting in dihydrofolate accumulation and impaired folate metabolism [23]. This inhibition can be rescued by expression of bacterial dihydrofolate reductase variants that exhibit reduced sensitivity to product inhibition.
Surface-scanning mutagenesis studies have identified distributed allosteric sites throughout the dihydrofolate reductase structure that can modulate catalytic activity when perturbed [24]. These sites are not randomly distributed but instead connect through networks of coevolving residues termed "sectors" that link surface positions to the active site through pathways of intermediate amino acids [24]. This sector connectivity provides a structural framework for understanding how distant mutations can affect catalytic efficiency and substrate binding affinity.
The allosteric regulation extends to cofactor-mediated conformational changes that promote product release through specific binding modes [10]. Nicotinamide adenine dinucleotide phosphate reduced binding stabilizes closed conformations that facilitate substrate binding and catalysis, while nicotinamide adenine dinucleotide phosphate binding promotes occluded states that accelerate product dissociation [10]. This cofactor-dependent conformational cycling ensures optimal turnover rates under varying cellular conditions.
The molecular recognition between dihydrofolate reductase and dihydrofolic acid involves an intricate network of hydrogen bonds, hydrophobic interactions, and electrostatic complementarity that has been extensively characterized through crystallographic and spectroscopic studies [25] [12] [26]. The pteridine ring of dihydrofolate nestles into a well-defined binding pocket formed by conserved active site residues, with the p-aminobenzoyl-glutamate tail extending into a more variable region that accommodates different folate polyglutamate species.
Critical binding interactions include hydrogen bonds between the pteridine N1 and N8 positions with backbone carbonyl groups, while the 2-amino group forms specific contacts with conserved aspartate residues [25] [26]. The dihydropyrazine ring adopts a half-chair conformation that positions the C6 and C7 carbons optimally for stereospecific hydride attack from the nicotinamide adenine dinucleotide phosphate reduced cofactor [12]. Asp27 in Escherichia coli dihydrofolate reductase plays a dual role in substrate binding and catalysis, both stabilizing the protonated form of dihydrofolate and facilitating the protonation step that accompanies hydride transfer [3] [25].
The structural basis for the dramatic differences in binding affinity observed across organisms reflects variations in active site architecture and electrostatic properties [8] [26]. Psychrophilic dihydrofolate reductases contain modified active site loops and altered charge distributions that compromise substrate binding affinity but maintain catalytic competence at low temperatures [8]. Conversely, drug-resistant variants from pathogenic organisms often exhibit altered binding pocket geometries that reduce affinity for both natural substrates and therapeutic inhibitors [21].
Recent high-resolution structures of tetrahydrofolate-bound complexes have revealed previously uncharacterized stabilizing interactions that distinguish product binding from substrate recognition [12]. These structures demonstrate that tetrahydrofolate adopts a more extended conformation compared to dihydrofolate, with additional contacts to the enzyme that contribute to the tight binding responsible for product inhibition and slow release kinetics [12].
Dihydrofolic acid metabolism integrates with numerous cellular pathways beyond its immediate role in folate cycling, establishing connections that coordinate nucleotide synthesis, amino acid metabolism, methylation reactions, and cellular energetics [1] [27] [28] [29] [15].
The relationship between dihydrofolate metabolism and amino acid biosynthesis extends beyond simple cofactor provision to include regulatory and metabolic integration mechanisms that coordinate cellular nitrogen and one-carbon metabolism [27] [30] [29]. In methionine biosynthesis, the conversion of homocysteine to methionine requires 5-methyltetrahydrofolate as a methyl donor, catalyzed by methionine synthase in a cobalamin-dependent reaction [27]. This process directly competes with other tetrahydrofolate-utilizing pathways for reduced folate cofactors, creating a regulatory nexus where dihydrofolate reductase activity influences methionine availability and downstream S-adenosylmethionine production.
The methionine connection becomes particularly significant in the context of cellular methylation capacity and epigenetic regulation [29] [31]. S-adenosylmethionine serves as the universal methyl donor for DNA methylation, histone modifications, and protein methylation reactions that control gene expression [29]. Disruption of dihydrofolate reductase activity therefore has cascading effects on cellular methylation potential, linking folate metabolism directly to chromatin structure and transcriptional regulation [29].
Histidine biosynthesis utilizes one-carbon units derived from tetrahydrofolate derivatives, particularly in the formation of 5,10-methenyltetrahydrofolate from histidine catabolism [27] [30]. The histidine biosynthetic pathway requires 10-formyltetrahydrofolate for purine ring formation in the early steps of the pathway, while histidine degradation provides one-carbon units that feed back into the folate pool [30]. This bidirectional relationship creates a metabolic loop where histidine availability influences folate cofactor status and vice versa.
The integration extends to regulatory mechanisms where amino acid availability modulates folate enzyme expression and activity [27] [30]. Histidine starvation triggers upregulation of folate biosynthetic enzymes as cells attempt to maintain one-carbon unit availability for continued protein synthesis [30]. Similarly, methionine restriction affects methylenetetrahydrofolate reductase phosphorylation status and activity, demonstrating how amino acid sensing pathways directly modulate folate metabolism [18].
Mitochondrial folate metabolism represents a distinct compartment of one-carbon transfer reactions that maintains independent pools of folate cofactors and exhibits unique regulatory properties [1] [28] [23]. The mitochondrial dihydrofolate reductase activity, which is derived from the nuclear dihydrofolate reductase gene rather than the mitochondrial paralog DHFR2, plays a crucial role in maintaining mitochondrial tetrahydrofolate levels for local biosynthetic processes [32].
Mitochondrial nicotinamide adenine dinucleotide phosphate generation through NAD kinase 2 (NADK2) is essential for supporting reductive biosynthetic reactions, including the regeneration of tetrahydrofolate from dihydrofolate [28]. The compartmentalization of nicotinamide adenine dinucleotide phosphate pools means that mitochondrial dihydrofolate reductase activity depends on local nicotinamide adenine dinucleotide phosphate availability, which is primarily generated through the oxidative actions of isocitrate dehydrogenase 2 and the mitochondrial malic enzyme [28] [23].
The mitochondrial folate pathway contributes significantly to cellular nicotinamide adenine dinucleotide phosphate production through the action of aldehyde dehydrogenase 1 family member L2 (ALDH1L2), which oxidizes 10-formyltetrahydrofolate to generate nicotinamide adenine dinucleotide phosphate, tetrahydrofolate, and carbon dioxide [1] [23]. This reaction creates a metabolic cycle where dihydrofolate reduction consumes nicotinamide adenine dinucleotide phosphate while downstream folate oxidation regenerates it, providing a buffering mechanism for mitochondrial redox balance.
The integration of mitochondrial dihydrofolate metabolism with energy metabolism becomes particularly important during cellular stress conditions where cytosolic nicotinamide adenine dinucleotide phosphate availability is compromised [23]. Under these conditions, mitochondrial folate metabolism can serve as an alternative source of reducing equivalents, while the mitochondrial dihydrofolate reductase activity maintains local tetrahydrofolate pools necessary for mitochondrial protein synthesis and tRNA modification [1].
The connection between dihydrofolate metabolism and epigenetic regulation operates primarily through the folate-methionine cycle, where tetrahydrofolate derivatives provide the methyl units necessary for S-adenosylmethionine biosynthesis [29] [31]. This relationship establishes dihydrofolate reductase as an indirect but critical regulator of cellular methylation capacity and epigenetic modifications.
S-adenosylmethionine biosynthesis requires methionine, which is produced through the methylation of homocysteine by 5-methyltetrahydrofolate [27] [29]. The availability of 5-methyltetrahydrofolate depends on the sequential actions of serine hydroxymethyltransferase, methylenetetrahydrofolate reductase, and ultimately dihydrofolate reductase to maintain the tetrahydrofolate pool [27]. Disruption of any step in this pathway can lead to homocysteine accumulation and reduced S-adenosylmethionine production, with consequent effects on DNA methylation patterns and gene expression [29].
Experimental studies using S-adenosylmethionine supplementation in macrophages have demonstrated direct effects on inflammatory gene expression through changes in promoter methylation status [29]. Treatment with S-adenosylmethionine increased cellular S-adenosylmethionine levels and altered the methylation status of 765 genomic regions associated with 918 genes, including networks involved in cardiovascular disease and inflammation [29]. The ratio of S-adenosylmethionine to S-adenosylhomocysteine emerged as a critical determinant of methyltransferase activity and epigenetic modifications.
The regulatory loop extends to formaldehyde metabolism, where this reactive aldehyde can inhibit S-adenosylmethionine synthase and create feedback effects on folate metabolism [31]. Formaldehyde exposure reduces S-adenosylmethionine production and alters histone methylation patterns, while simultaneously triggering compensatory upregulation of methionine synthase and related folate enzymes [31]. This creates a complex regulatory network where one-carbon metabolism coordinates cellular detoxification, methylation capacity, and gene expression responses.
Recent studies have identified additional layers of epigenetic regulation involving dihydrofolate metabolism through the DHFR2 RNA molecule [32]. This non-coding RNA appears to regulate dihydrofolate reductase expression and activity through post-transcriptional mechanisms, creating a regulatory circuit where folate metabolism is fine-tuned in response to cellular demands for one-carbon units [32]. The DHFR2 RNA also influences the expression of other one-carbon metabolism enzymes, including serine hydroxymethyltransferase and thymidylate synthase, suggesting coordinated regulation of the entire pathway.
Comparative analyses of 1 800 dihydrofolate reductase sequences reveal a continuous evolutionary scaffold that spans all three cellular domains. Although active-site chemistry is maintained, overall sequence identity to the Escherichia coli enzyme declines from more than ninety percent within closely related gammaproteobacteria to roughly twenty percent in distant archaeal representatives [1] [2]. A concise cross-domain snapshot is given below.
Domain | Representative species | Pair-wise identity to Escherichia coli dihydrofolate reductase | Catalytic tetrad fully conserved? | Met-20 (or homologous) loop length | Reference |
---|---|---|---|---|---|
Bacteria | Mycobacterium ulcerans | 59% | Yes | 7 residues | 35 |
Archaea | Haloferax volcanii | 32% | Yes | 7 residues; variable hinge residues | 26 |
Archaea | Thermoplasma-type consensus | 29% (mean) | Yes | 7 residues | 55 |
Eukarya | Homo sapiens | 26% | Yes | 8-residue poly-proline variant | 56][57 |
Eukarya | Caenorhabditis elegans | 31% | Yes | 7 residues | 1 |
Highly conserved positions include Asp-27, Tyr-100 and Gly-121 (Escherichia coli numbering), which anchor pterin orientation and hydride trajectory across all kingdoms [3] [4]. Divergence instead concentrates in three flexible regions (Met-20 loop, hinges B and C) that modulate domain motions required for substrate flux [3].
Long-term antibiotic exposure has driven convergent mutational solutions in clinical bacteria and parasites. Key examples are summarised below.
Organism | Adaptive substitution(s) in dihydrofolate reductase | Phenotypic consequence (fold-change in half-maximal inhibitory concentration for trimethoprim) | Mechanistic insight | Reference |
---|---|---|---|---|
Escherichia coli | Trp-30→Gly or Trp-30→Arg | 16-fold and 8-fold increase, respectively | Destabilises hydrophobic core; over-expression compensates loss of stability [5] | 2 |
Escherichia coli | Trp-30→Leu | 8-fold increase | Reduces active-site volume, impedes drug binding [5] | 2 |
Bacillus cereus | Val-71→Ala | Full resistance at all tested concentrations | Alters p-aminobenzoyl-glutamate channel, blocking inhibitor entry [6] | 5 |
Plasmid-borne DfrA1 (Enterobacteriaceae) | Composite mosaic of six point mutations | ≥1 000-fold increase | High-affinity dimer interface re-organisation [7] | 17 |
Multiple pathogens (broad mutational scanning) | Up to five simultaneous substitutions | Ninety percent of variants retain fitness while resisting drug pressure | Demonstrates extensive adaptive landscape plasticity [6] | 5 |
Escherichia coli laboratory evolution | Ten recurrent residues (Ile-5, Asp-27, Phe-31, etc.) | Epistatic networks raise catalytic efficiency yet maintain resistance | High-order epistasis governs accessible trajectories [8] | 11 |
Phylogenetically coherent events reveal how nature balances hydride-transfer speed with avoidance of product inhibition. Mutations that increased loop rigidity (poly-proline insertion at positions 26 to 29) slowed hydride transfer thirty-fold but protected the human enzyme from nicotinamide adenine dinucleotide phosphate (oxidised form) product trapping [4] [9]. The subsequent introduction of a four-residue “PEKN” lid and a Phe-to-Leu reversion at position 32 restored a short donor–acceptor distance and recovered turnover.
Human dihydrofolate reductase variant | Turnover number with dihydrofolate (s⁻¹) | Michaelis constant for dihydrofolate (µM) | Catalytic efficiency (10⁷ M⁻¹ s⁻¹) | Temperature dependence of intrinsic hydrogen–tritium kinetic-isotope effect | Reference |
---|---|---|---|---|---|
Wild-type | 14.03 ± 0.02 | 0.29 ± 0.05 | 4.84 ± 0.83 | None (optimised tunnelling ready state) | 6 |
ΔPEKN deletion | 1.72 ± 0.04 | 0.59 ± 0.06 | 0.29 ± 0.03 | Marked increase (longer donor–acceptor distance) | 6 |
ΔPEKN + Δpoly-proline | 11.28 ± 0.26 | 0.40 ± 0.04 | 2.82 ± 0.29 | Restored to wild-type profile | 6 |
F32Leu + PP26Asn + PEKN62Gly (“bacteria-like” triple) | — | — | — | Temperature-independent, yet larger isotope effect magnitude | 6 |
These data illustrate that natural selection fine-tunes loop elasticity to maintain fast hydride transfer without sacrificing ligand-exchange control [9].
High-resolution crystallography captures evolutionary snapshots of dihydrofolate binding geometries.
Protein Data Bank accession code | Origin | Resolution (Å) | Met-20 loop conformation | Donor–acceptor (nicotinamide C4 → pterin C6) distance (Å) | Reference |
---|---|---|---|---|---|
1RX2 | Escherichia coli | 1.70 | Occluded (product-like) | 3.3 | 23 |
4GH8 | “Humanised” Escherichia coli triple mutant | 1.03 | Locked closed | 3.1 | 56 |
8F84 | Mycobacterium ulcerans | 2.10 | Closed | 3.2 | 35 |
3.2.2 Nuclear Magnetic Resonance-Based Dynamics Studies |
Solution nuclear magnetic resonance experiments illuminate loop breathing and hinge plasticity invisible to crystallography. In Haloferax volcanii the L-21 loop remains mobile, preventing convergence onto a single closed structure even in the folate-bound state, a feature absent from mesophilic Escherichia coli homologue [10]. Likewise, fifteen-nitrogen heteronuclear single-quantum coherence spectra show that vertebrate enzymes with an eight-residue poly-proline loop exhibit negligible chemical-shift changes between reactant and product complexes, whereas bacterial seven-residue loops undergo millisecond conformational exchange that facilitates ligand turnover [3].
Single-particle cryogenic electron microscopy at 3.6 Å resolution has recently resolved the full-length Thermus filiformis methionine synthase, a cobalamin-dependent enzyme that channels methyl-tetrahydrofolate to homocysteine [11]. The “resting” conformation traps a nested folate-binding barrel, revealing how loop-mediated gating prevents premature release of tetrahydrofolate derivatives. Small-angle X-ray scattering corroborates an open folate-analog-induced state that primes the enzyme for catalysis [11].
Complementary comparative genomics shows that dihydrofolate reductase and thymidylate synthase function as a two-enzyme adaptive unit that co-evolves to balance dihydrofolate consumption and regeneration under antibiotic stress [12]. Cryogenic electron microscopy structures now provide the spatial framework required to model this substrate-channelled folate cycle.
Multi-enzyme assembly | Cryogenic electron microscopy resolution (Å) | Folate species visualised | Functional insight | Reference |
---|---|---|---|---|
Thermus filiformis methionine synthase | 3.6 | Methyl-tetrahydrofolate | Loop-regulated folate gating between catalytic and reactivation states | 38 |
Predicted Escherichia coli dihydrofolate reductase–thymidylate synthase super-complex (AlphaFold-multimer) | — | Dihydrofolate (modelled) | Spatial proximity supports experimentally observed adaptive co-evolution | 8 |